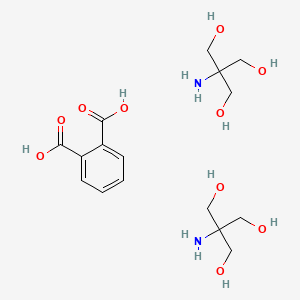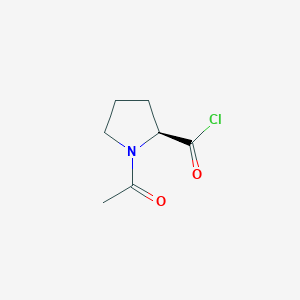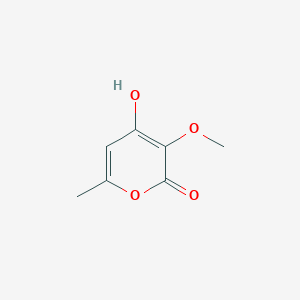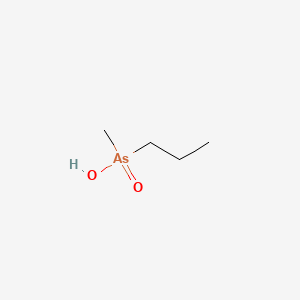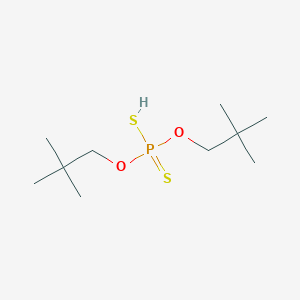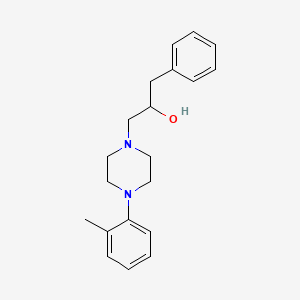![molecular formula C8H14O2 B14448184 3-[(But-3-yn-2-yl)oxy]butan-2-ol CAS No. 79449-74-4](/img/structure/B14448184.png)
3-[(But-3-yn-2-yl)oxy]butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(But-3-yn-2-yl)oxy]butan-2-ol is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to a butane chain, which is further substituted with a but-3-yn-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(But-3-yn-2-yl)oxy]butan-2-ol can be achieved through several methods. One common approach involves the reaction of but-3-yn-2-ol with butan-2-ol in the presence of a suitable catalyst. The reaction typically requires controlled conditions, such as specific temperatures and pressures, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(But-3-yn-2-yl)oxy]butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to yield different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohols.
Scientific Research Applications
3-[(But-3-yn-2-yl)oxy]butan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-[(But-3-yn-2-yl)oxy]butan-2-ol exerts its effects involves interactions with specific molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The but-3-yn-2-yloxy group may also play a role in modulating the compound’s properties and behavior in various environments.
Comparison with Similar Compounds
Similar Compounds
Butan-2-ol: A simple alcohol with a hydroxyl group attached to the second carbon of a butane chain.
But-3-yn-2-ol: An alcohol with a hydroxyl group and a triple bond in the butane chain.
3-Butyn-1-ol: An alcohol with a hydroxyl group and a triple bond at different positions in the butane chain.
Uniqueness
3-[(But-3-yn-2-yl)oxy]butan-2-ol is unique due to the presence of both a hydroxyl group and a but-3-yn-2-yloxy group in its structure. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
79449-74-4 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
3-but-3-yn-2-yloxybutan-2-ol |
InChI |
InChI=1S/C8H14O2/c1-5-6(2)10-8(4)7(3)9/h1,6-9H,2-4H3 |
InChI Key |
WTCSTPCFRWZLJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#C)OC(C)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



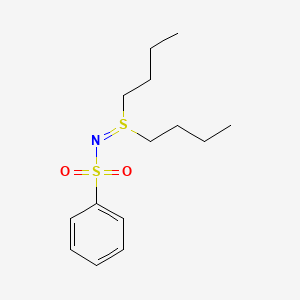
![4'-Methoxy-2-[(propan-2-yl)amino]-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14448109.png)
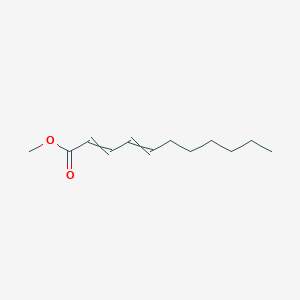
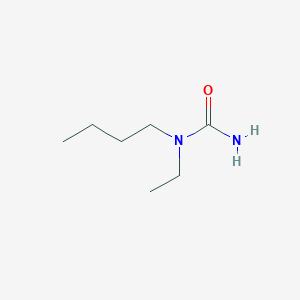
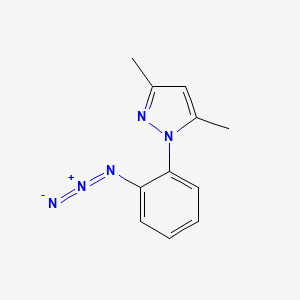
![[3-acetyloxy-2-methyl-6-[[3,5,12-trihydroxy-10-methoxy-3-[2-[(4-methoxyphenyl)-diphenylmethoxy]acetyl]-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl] acetate](/img/structure/B14448133.png)
